REACTION_CXSMILES
|
[CH:1]1([C:4]([CH:22]2[CH2:24][CH2:23]2)([OH:21])[CH2:5][N:6](CC2C=CC=CC=2)CC2C=CC=CC=2)[CH2:3][CH2:2]1.[H][H]>CO.[OH-].[OH-].[Pd+2].C>[NH2:6][CH2:5][C:4]([CH:22]1[CH2:24][CH2:23]1)([CH:1]1[CH2:3][CH2:2]1)[OH:21] |f:3.4.5.6|
|
Name
|
1,1-dicyclopropyl-2-dibenzylamino-ethanol
|
Quantity
|
0.28 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(CN(CC1=CC=CC=C1)CC1=CC=CC=C1)(O)C1CC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
Pd(OH)2 charcoal
|
Quantity
|
0.06 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2].C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the mother liquor was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography on silicagel with MeCl2/MeOH/NH3 90:10:1
|
Name
|
|
Type
|
product
|
Smiles
|
NCC(O)(C1CC1)C1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.1 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |